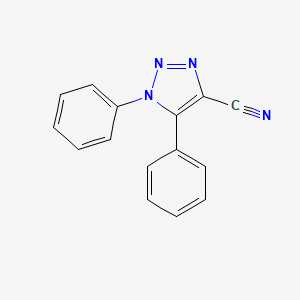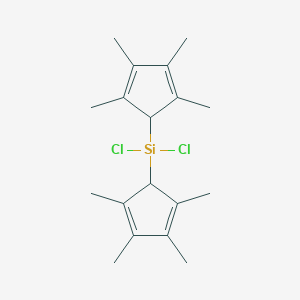
Silane, dichlorobis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, dichlorobis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)- is an organosilicon compound with the molecular formula C20H28Cl2Si. This compound is notable for its unique structure, which includes two tetramethylcyclopentadienyl ligands attached to a silicon atom. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of silane, dichlorobis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)- typically involves the reaction of tetramethylcyclopentadiene with silicon tetrachloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The general reaction scheme is as follows:
2C9H12+SiCl4→C20H28Cl2Si+2HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The product is typically purified by distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Silane, dichlorobis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Oxidation Reactions: The silicon center can be oxidized to form silanols or siloxanes.
Reduction Reactions: The compound can be reduced to form silyl hydrides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl or aryl halides, and the reactions are typically carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions include substituted silanes, silanols, siloxanes, and silyl hydrides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Silane, dichlorobis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)- is used in various scientific research applications, including:
Catalysis: It serves as a precursor for the synthesis of catalysts used in organic transformations.
Material Science: The compound is used in the preparation of silicon-based materials with unique properties.
Organometallic Chemistry: It is employed in the study of organosilicon compounds and their reactivity.
Biological Studies: The compound is used in the development of silicon-based drugs and biomaterials.
Mechanism of Action
The mechanism of action of silane, dichlorobis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)- involves the interaction of the silicon center with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, allowing it to participate in a wide range of chemical reactions. The tetramethylcyclopentadienyl ligands provide steric protection to the silicon center, influencing its reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- Chlorodimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane
- Dimethylbis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane
- Trimethyl(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane
Uniqueness
Silane, dichlorobis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)- is unique due to the presence of two chlorine atoms, which provide additional sites for chemical modification. This allows for greater versatility in its use as a precursor for various chemical reactions and materials.
Properties
CAS No. |
89597-04-6 |
|---|---|
Molecular Formula |
C18H26Cl2Si |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
dichloro-bis(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane |
InChI |
InChI=1S/C18H26Cl2Si/c1-9-10(2)14(6)17(13(9)5)21(19,20)18-15(7)11(3)12(4)16(18)8/h17-18H,1-8H3 |
InChI Key |
AOQJZPDSXBJADH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C1[Si](C2C(=C(C(=C2C)C)C)C)(Cl)Cl)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


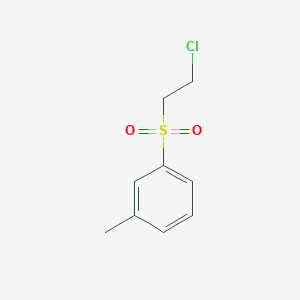
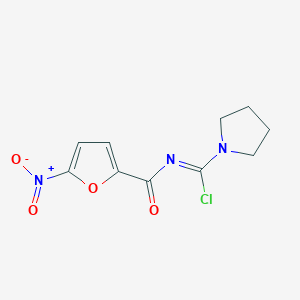
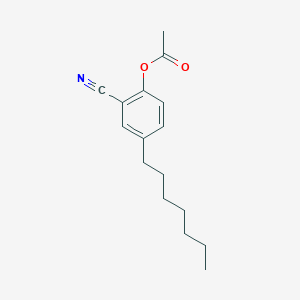


![4-[(4-Nitrophenoxy)methyl]benzene-1-sulfonamide](/img/structure/B14395033.png)
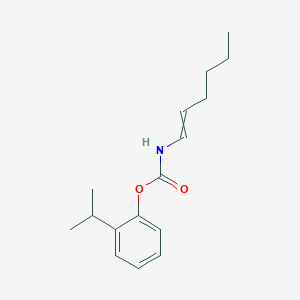

![N-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea](/img/structure/B14395042.png)

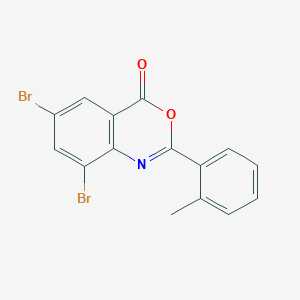
![7-Amino-5-phenyltetrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B14395055.png)
